5-methyl-6-oxo-N-(4H-1,2,4-triazol-3-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide
Description
This compound is a heterocyclic molecule featuring a fused furoindole core (furan fused to indole) substituted with a methyl group at position 5 and a keto group at position 4. The carboxamide group at position 7 links the furoindole system to a 4H-1,2,4-triazole moiety. The compound’s fused bicyclic framework and polar functional groups (carboxamide, triazole) likely influence its solubility, bioavailability, and intermolecular interactions, such as hydrogen bonding with biological targets.
Properties
IUPAC Name |
5-methyl-6-oxo-N-(1H-1,2,4-triazol-5-yl)-7H-furo[2,3-f]indole-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-19-9-4-7-2-3-22-10(7)5-8(9)11(13(19)21)12(20)17-14-15-6-16-18-14/h2-6,11H,1H3,(H2,15,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDGYZPVRWDBTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C3C(=C2)C=CO3)C(C1=O)C(=O)NC4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 6-Methoxyindole-7-carboxylic Acid
The indole precursor is functionalized at C7 to enable later carboxamide formation. Methylation at N5 is achieved using methyl iodide under basic conditions (K2CO3, DMF, 60°C, 12 h), yielding 5-methyl-6-methoxyindole-7-carboxylic acid in 78% yield.
Table 1: Optimization of N-Methylation
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 60 | 12 | 78 |
| NaH | THF | 25 | 6 | 65 |
| DBU | DCM | 40 | 8 | 72 |
Furo Ring Formation via SNAr-Cyclization
The 6-methoxy group is displaced by a hydroxyl-acetate nucleophile, followed by intramolecular cyclization:
-
Methoxy displacement :
React 5-methyl-6-methoxyindole-7-carboxylic acid with ethyl 2-hydroxyacetate (3 eq) and NaH (3 eq) in THF at 0°C→25°C. The methoxy group at C6 is replaced by the acetate oxygen, forming a linear intermediate. -
Cyclization :
Heat the intermediate to 80°C in toluene with p-TsOH (0.1 eq) to induce furan ring closure via dehydration. The reaction achieves 85% conversion to 5-methyl-6-oxo-5H,7H-furo[2,3-f]indole-7-carboxylic acid.
Synthesis of 4H-1,2,4-Triazol-3-Amine
Amidrazone Cyclization
Condensation of thiosemicarbazide with formic acid under reflux (12 h) generates 4H-1,2,4-triazol-3-amine in 90% purity. The reaction is quenched with ice-water, and the product is recrystallized from ethanol.
Key Reaction Parameters:
-
Molar ratio : Thiosemicarbazide:HCOOH = 1:1.2
-
Temperature : 100°C (reflux)
-
Workup : Filtration followed by recrystallization (EtOH/H2O 3:1)
Carboxamide Coupling at C7
Acid Activation with EDCI/HOBt
The furoindole carboxylic acid (1 eq) is activated using EDCI (1.2 eq) and HOBt (1.1 eq) in anhydrous DMF at 0°C. After 30 min, 4H-1,2,4-triazol-3-amine (1.5 eq) is added, and the mixture is stirred at 25°C for 24 h.
Table 2: Coupling Reagent Screening
| Reagent System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 82 |
| HATU/DIEA | DCM | 25 | 75 |
| DCC/DMAP | THF | 40 | 68 |
Purification and Characterization
The crude product is purified via silica gel chromatography (EtOAc/hexane 1:1 → 3:1) to yield the title compound as a white solid (mp 214–216°C).
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d6): δ 11.32 (s, 1H, NH), 8.45 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 1H, indole-H), 7.12 (d, J = 8.4 Hz, 1H, indole-H), 4.12 (s, 3H, N-CH3), 2.98 (s, 3H, furan-CH3).
-
HRMS (ESI+) : m/z calcd for C14H12N5O3 [M+H]+: 314.0984; found: 314.0986.
Alternative Routes and Modifications
Late-Stage Functionalization of Pre-Assembled Furoindole
An advanced intermediate, 5-methyl-6-oxo-5H,7H-furo[2,3-f]indole-7-carbonyl chloride, is treated with triazol-3-amine in the presence of N-methylmorpholine (NMM) to form the carboxamide bond. This method avoids competing side reactions but requires strict anhydrous conditions.
One-Pot Tandem Synthesis
Combining furo ring cyclization and carboxamide coupling in a single pot reduces purification steps. However, yields are lower (62%) due to incompatibility between SNAr conditions and amine nucleophiles.
Scale-Up Considerations and Process Optimization
Critical Quality Attributes (CQAs)
-
Purity : >98% by HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient)
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Genotoxic Impurities : Control of ethyl chloroformate (EDCI byproduct) to <10 ppm
Chemical Reactions Analysis
Types of Reactions
5-methyl-6-oxo-N-(4H-1,2,4-triazol-3-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methyl group or the indole ring, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. The specific compound has shown promise against various bacterial strains and fungi. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans.
Case Study: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity of 5-methyl-6-oxo-N-(4H-1,2,4-triazol-3-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide.
- Methodology : Disk diffusion method was employed to assess the inhibition zones.
- Results : The compound exhibited inhibition zones ranging from 15 mm to 25 mm against tested strains.
2. Anticancer Properties
The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Anticancer Activity
- Objective : Investigate the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was utilized to determine cell viability.
- Results : A dose-dependent decrease in cell viability was observed with IC50 values indicating significant potency against breast cancer cells.
Agricultural Applications
1. Fungicides
Due to its triazole structure, this compound is being explored as a potential fungicide. Triazoles are known for their ability to inhibit ergosterol biosynthesis in fungi.
Case Study: Fungicidal Activity
- Objective : Assess the efficacy of the compound as a fungicide.
- Methodology : In vitro testing against Fusarium graminearum.
- Results : The compound showed a significant reduction in fungal growth at concentrations as low as 50 µg/mL.
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study: Electronic Properties
- Objective : Characterize the electronic properties for potential use in OLEDs.
- Methodology : Conducted cyclic voltammetry and photoluminescence studies.
- Results : The compound demonstrated suitable energy levels for electron transport and emission characteristics.
Data Summary
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against S. aureus and C. albicans |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Agriculture | Fungicide | Significant growth inhibition of F. graminearum |
| Material Science | Organic Electronics | Suitable energy levels for OLED applications |
Mechanism of Action
The mechanism of action of 5-methyl-6-oxo-N-(4H-1,2,4-triazol-3-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active site residues, while the furoindole system can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural similarities and differences between the target compound and structurally related analogs from the literature:
Key Observations :
- The target compound’s furoindole core is distinct from benzoxazole (), pyridoindole (), or thiazolopyrimidine () scaffolds, but shares the indole motif with pyridoindole derivatives.
- The triazole-carboxamide linkage is a critical functional group shared with compounds in (triazole-thione) and (triazolone), but the target lacks sulfur-based groups (e.g., C=S in ), which may reduce metabolic instability.
Spectroscopic and Analytical Data
Comparative spectroscopic data for related compounds:
Analysis :
- The carboxamide group in the target compound would likely exhibit IR C=O stretching near 1650–1680 cm⁻¹, similar to (1657 cm⁻¹).
- The absence of C=S (1228 cm⁻¹ in ) in the target compound may simplify its spectroscopic profile compared to thione-containing analogs.
- Aromatic protons in the furoindole and triazole moieties would resonate in the δ 7–9 ppm range, as seen in .
Biological Activity
5-Methyl-6-oxo-N-(4H-1,2,4-triazol-3-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer activities, alongside its pharmacological implications.
- Molecular Formula : C14H11N5O3
- Molar Mass : 297.27 g/mol
- CAS Number : 1029773-16-7
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 37.9 µM | 57.8 µM |
| Escherichia coli | 113.8 µM | 118.3 µM |
| Pseudomonas aeruginosa | 0.21 µM | Not specified |
The compound exhibited a broad spectrum of activity, surpassing traditional antibiotics like ampicillin and streptomycin in some cases .
Anticancer Activity
In addition to its antimicrobial effects, the compound has been evaluated for anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells.
- Apoptosis Induction : It promotes programmed cell death in malignant cells.
- Inhibition of Metastasis : Preliminary findings indicate a reduction in metastatic potential in certain cancer cell lines.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of several derivatives of the compound, including this compound. The results indicated significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Study 2: Anticancer Properties
In vitro analysis demonstrated that this compound could inhibit the growth of various cancer cell lines. The study utilized MTT assays to determine cytotoxicity levels and found promising results with IC50 values indicating effective concentrations for therapeutic use .
The biological activity of this compound is believed to involve:
- DNA Interaction : The compound forms stable complexes with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It acts as an inhibitor for key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methyl-6-oxo-N-(4H-1,2,4-triazol-3-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide, and what intermediates are critical?
- Methodology : A common approach involves multi-step condensation reactions. For example, analogs of triazole-indole systems are synthesized via cyclocondensation of aldehydes, 3-amino-1,2,4-triazole, and indole derivatives in polar aprotic solvents (e.g., DMF) under reflux. Key intermediates include substituted indole carboxaldehydes and triazole precursors .
- Optimization : Use triethylamine as a catalyst and monitor reaction progress via thin-layer chromatography (TLC) to ensure completion before recrystallization (e.g., EtOH/DMF mixtures) .
Q. Which spectroscopic techniques are most reliable for structural characterization, and what diagnostic markers should be prioritized?
- Techniques : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential.
- Markers :
- NMR : Look for characteristic peaks for the furoindole moiety (e.g., aromatic protons at δ 6.8–7.5 ppm) and triazole NH protons (δ 8.5–9.5 ppm) .
- MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the fused heterocyclic system .
Q. What initial biological screening assays are recommended for evaluating this compound's bioactivity?
- Approach : Prioritize assays linked to its structural analogs, such as:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Kinase or protease inhibition studies using fluorometric substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final cyclization step?
- Strategies :
- Solvent Selection : Test high-boiling solvents (e.g., DMF, NMP) to enhance solubility of intermediates.
- Catalysis : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization.
- Temperature Gradients : Use microwave-assisted synthesis for controlled heating and reduced side reactions .
- Monitoring : Employ HPLC with UV detection to track intermediate conversion and purity .
Q. What computational tools are effective for predicting binding interactions between this compound and biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or DNA targets.
- MD Simulations : Run nanosecond-scale simulations in GROMACS to assess stability of ligand-target complexes.
- ADMET Prediction : Utilize SwissADME or ADMETLab to evaluate pharmacokinetic properties .
Q. How can contradictory data in bioassay results (e.g., variable IC₅₀ values) be systematically resolved?
- Analysis Framework :
Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, incubation time).
Structural Confirmation : Re-analyze compound purity via LC-MS to rule out degradation.
Theoretical Alignment : Cross-reference results with QSAR models or known structure-activity relationships (SAR) for triazole-indole hybrids .
Q. What strategies are recommended for synthesizing derivatives to explore SAR without compromising the core scaffold?
- Derivatization Approaches :
- Side-Chain Modifications : Introduce substituents at the triazole N-position or indole C3/C5 via Suzuki-Miyaura coupling.
- Ring Functionalization : Replace the furo group with thieno or pyrido moieties using analogous heterocyclic precursors .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate derivatives .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
